Cas no 3895-34-9 (3-Acetyl-1lambda6-thiolane-1,1-dione)

3-Acetyl-1lambda6-thiolane-1,1-dione is a sulfone derivative characterized by its acetyl-substituted thiolane ring structure. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The sulfone functional group enhances reactivity and stability, making it suitable for selective transformations, including nucleophilic substitutions and cycloadditions. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel compounds with tailored properties. Researchers value this chemical for its consistent purity and compatibility with a range of reaction conditions, supporting advancements in heterocyclic and sulfur chemistry.
3-Acetyl-1lambda6-thiolane-1,1-dione structure
3895-34-9 structure
Product Name:3-Acetyl-1lambda6-thiolane-1,1-dione
CAS No:3895-34-9
MF:C6H10O3S
MW:162.206800937653
CID:4650540
PubChem ID:61632645
Update Time:2025-10-29

3-Acetyl-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-acetyl-1lambda6-thiolane-1,1-dione
    • 1-(1,1-dioxothiolan-3-yl)ethanone
    • E72833
    • 1-(1,1-DIOXIDOTETRAHYDROTHIOPHEN-3-YL)ETHAN-1-ONE
    • 3-Acetyl-1lambda6-thiolane-1,1-dione
    • Inchi: 1S/C6H10O3S/c1-5(7)6-2-3-10(8,9)4-6/h6H,2-4H2,1H3
    • InChI Key: SOMDLFMGMLQPER-UHFFFAOYSA-N
    • SMILES: S1(CCC(C(C)=O)C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 234
  • XLogP3: -0.6
  • Topological Polar Surface Area: 59.6

3-Acetyl-1lambda6-thiolane-1,1-dione Pricemore >>

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Additional information on 3-Acetyl-1lambda6-thiolane-1,1-dione

3-Acetyl-1λ6-Thiolane-1,1-Dione: A Comprehensive Overview

3-Acetyl-1λ6-thiolane-1,1-dione (CAS No. 3895-34-9) is a unique organic compound belonging to the class of thiolane dione derivatives. This compound has garnered significant attention in recent years due to its versatile chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 3-acetyl-1λ6-thiolane-1,1-dione consists of a thiolane ring (a five-membered sulfur-containing ring) with two ketone groups at the 1-position and an acetyl group at the 3-position. This arrangement imparts the molecule with distinct reactivity and functionality.

Recent studies have highlighted the importance of thiolane dione derivatives in organic synthesis. For instance, researchers have explored the use of 3-acetyl-1λ6-thiolane-1,1-dione as a versatile building block for constructing complex molecular frameworks. Its ability to undergo various transformations, such as cycloadditions and nucleophilic attacks, makes it an attractive candidate for synthesizing bioactive compounds. Moreover, the compound's sulfur-containing structure contributes to its stability and reactivity, making it suitable for applications in drug design.

The synthesis of 3-acetyl-1λ6-thiolane-1,1-dione has been optimized through innovative methodologies. One notable approach involves the oxidation of thioethers in the presence of suitable oxidizing agents. This method not only enhances yield but also ensures high purity, which is critical for downstream applications. Additionally, advancements in catalytic systems have enabled the selective formation of thiolane diones, further expanding their utility in chemical research.

In terms of applications, 3-acetyl-1λ6-thiolane-1,1-dione has shown promise in the development of agrochemicals. Its ability to act as a precursor for bioactive molecules with pest-repellent properties has been extensively studied. Recent field trials have demonstrated its efficacy in protecting crops against common pests without adverse environmental impacts. Furthermore, its role as an intermediate in the synthesis of pharmaceutical agents targeting specific diseases has been explored.

From a materials science perspective, thiolane diones like 3-acetyl-1λ6-thiolane-1,1-dione are being investigated for their potential in creating advanced materials with tailored properties. For example, their ability to form stable networks through covalent bonding makes them candidates for high-performance polymers and composites. Researchers are also exploring their use in energy storage devices, such as batteries and supercapacitors.

The environmental impact of 3-acetyl-1λ6-thiolane-1,1-dione has been a focal point of recent studies. Efforts are underway to develop sustainable synthesis routes that minimize waste and energy consumption. Biocatalytic methods and green chemistry principles are being integrated into its production processes to ensure eco-friendliness.

In conclusion, 3-acetyl-1λ6-thiolane-1,1-dione (CAS No. 3895-34-) stands out as a multifaceted compound with immense potential across diverse industries. Its unique chemical structure and reactivity continue to drive innovative research and development efforts. As advancements in synthetic methodologies and application studies progress, this compound is poised to play an increasingly significant role in shaping future technologies.

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